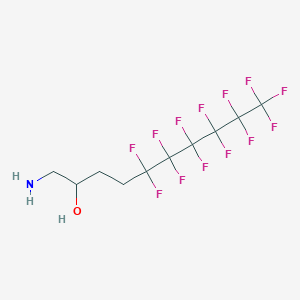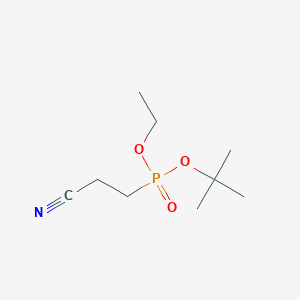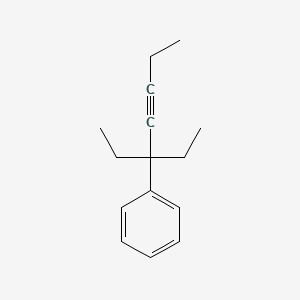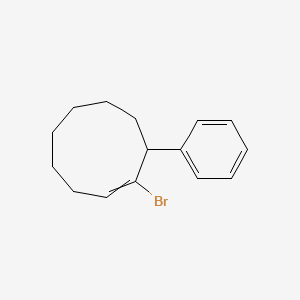![molecular formula C11H11NO2 B14527333 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole CAS No. 62747-54-0](/img/structure/B14527333.png)
9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole is a complex organic compound that belongs to the indole family. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a dioxino ring fused to an indole core. The presence of the methyl group at the 9-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. This method is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
9,9a-dimethyl-3H,9H,9aH-[1,2]dioxino[3,4-b]indole: This compound has a similar structure but with an additional methyl group.
3H-1,2-Dioxino[3,4-b]indole: This compound lacks the methyl group at the 9-position.
Uniqueness
The uniqueness of 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
62747-54-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
9-methyl-3,9a-dihydro-[1,2]dioxino[3,4-b]indole |
InChI |
InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)9-6-7-13-14-11(9)12/h2-6,11H,7H2,1H3 |
InChI Key |
XHEPESYQIIZOAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=CCOO2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14527267.png)

![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-6-methoxyphenol](/img/structure/B14527282.png)

![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one](/img/structure/B14527297.png)

![2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide](/img/structure/B14527336.png)



